(5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol
Description
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
[5-[(2-propyl-1,3-thiazol-4-yl)methoxy]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H16N2O2S/c1-2-3-13-15-11(9-18-13)8-17-12-5-4-10(7-16)14-6-12/h4-6,9,16H,2-3,7-8H2,1H3 |
InChI Key |
YHBGYQIFNRCPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CS1)COC2=CN=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to the Pyridine Ring: The thiazole derivative can be coupled with a pyridine derivative using a suitable linker, such as a methoxy group, through nucleophilic substitution reactions.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and pyridine rings facilitate nucleophilic substitution, particularly at electron-deficient positions. For example:
-
Thiazole ring : The 4-position of the thiazole moiety (adjacent to sulfur) is susceptible to nucleophilic attack due to electron-withdrawing effects. Reactions with amines or alkoxides under basic conditions yield substituted derivatives .
-
Pyridine ring : The 2- and 4-positions of the pyridine ring react with electrophiles in Friedel-Crafts-like reactions when activated by Lewis acids like AlBr₃ .
Table 1: Example Substitution Reactions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorobenzene | AlBr₃, CH₂Cl₂, reflux | Pyridine-2-carboxaldehyde derivative | 41–49% | |
| N,N-Dimethyl-2-aminoethanol | AlBr₃, neat, reflux | Carbinoxamine analog | 33–47% |
Oxidation and Reduction Reactions
The methanol (-CH₂OH) group undergoes oxidation to a ketone or aldehyde under controlled conditions:
-
Oxidation : Catalyzed by CrO₃ or PCC in dichloromethane, the primary alcohol converts to a ketone, retaining aromatic stability .
-
Reduction : While less common, the pyridine ring can be hydrogenated to piperidine derivatives using Rh or Pd catalysts under high-pressure H₂.
Lewis Acid-Mediated Coupling Reactions
AlBr₃ or FeCl₃ activates the aldehyde group in related pyridine-carboxaldehyde intermediates, enabling C–C bond formation with π-nucleophiles like chlorobenzene. This method is critical for synthesizing carbinol derivatives :
Esterification and Etherification
The methanol group participates in esterification with acyl chlorides or anhydrides. For example:
-
Reaction with acetic anhydride yields (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methyl acetate , enhancing lipophilicity for pharmaceutical applications .
Coordination Chemistry
The pyridine nitrogen and thiazole sulfur act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial properties.
Demethylation of Methoxy Group
Strong acids (HBr/AcOH) or Lewis acids (BBr₃) cleave the methoxy group to a hydroxyl, enabling further functionalization :
Key Findings from Experimental Data
-
Synthetic Efficiency : Yields for AlBr₃-mediated reactions range from 33% to 49%, influenced by solvent polarity and catalyst loading .
-
Stability : The compound degrades under prolonged heat (>150°C) or strong acidic conditions, necessitating controlled reaction environments.
-
Biological Relevance : Ester derivatives show enhanced bioavailability, making them candidates for drug-delivery systems .
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole and pyridine rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Such compounds can act as inhibitors for various enzymes, making them potential candidates for drug development.
Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Agriculture: Use as pesticides or herbicides due to their biological activity.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and pyridine rings can facilitate binding to the active site of enzymes or receptors, while the methanol group can participate in hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Synthetic Complexity :
- The target compound’s synthesis likely parallels ’s Pd-catalyzed coupling methods but requires precise control to install the thiazole-methoxy group .
- In contrast, pyrrolopyridine derivatives () use simpler alkylation, avoiding transition-metal catalysts .
Physicochemical Properties :
- The propyl-thiazole group in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to the methoxy-substituted analog in (clogP ~1.2) .
- Thiazole-containing compounds (e.g., ) exhibit strong hydrogen-bonding capacity (IR υ 3406 cm⁻¹ for O-H), similar to the target’s hydroxymethyl group .
Biological Relevance :
- Thiazole rings (as in the target and ) are associated with antimicrobial and kinase-inhibitory activities, while pyrrolopyridines () are explored in CNS disorders .
- The cyclopropane moiety in enhances conformational rigidity, a feature absent in the target compound but critical for PDE10A inhibition .
Functional Group Impact
- Methanol (-CH₂OH): Enhances water solubility and hydrogen-bonding capacity, critical for target engagement in polar binding pockets.
- Thiazole-Propyl : Balances solubility and membrane permeability, making the target compound suitable for oral bioavailability studies.
- Methoxy vs. Propylthiazol : Methoxy groups () reduce metabolic instability but limit lipophilicity, whereas the propyl-thiazole group improves tissue penetration .
Research Findings and Data
Thermal Stability
- The target compound’s melting point is predicted to be 120–125°C (lower than ’s 156–158°C due to flexible propyl chain) .
Q & A
Q. How can researchers optimize the synthesis of (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting solvent systems (e.g., ethanol for reflux reactions), adjusting reaction times (2–6 hours), and using catalysts like KOH or sodium hydroxide. For example, refluxing in ethanol with hydrazine hydrate and KOH under controlled conditions can enhance intermediate formation . Monitoring reaction progress via TLC ensures timely termination, while recrystallization from DMF-EtOH (1:1) or methanol improves purity .
Q. What purification techniques are recommended for isolating (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol from reaction mixtures?
- Methodological Answer : Common methods include:
- Recrystallization : Use methanol or DMF-EtOH mixtures to remove impurities .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .
- Acid-Base Extraction : Acidify with HCl to precipitate intermediates, followed by filtration .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on the pyridine and thiazole rings .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- HPLC : Assess purity using C18 columns and UV detection (e.g., 254 nm) .
- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers evaluate the stability of (5-((2-Propylthiazol-4-yl)methoxy)pyridin-2-yl)methanol under varying pH and temperature conditions?
- Methodological Answer : Conduct stress testing by:
-
pH Stability : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
-
Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability chambers (40°C/75% RH) .
-
Data Interpretation : Compare degradation products to synthetic standards to identify labile moieties (e.g., hydroxymethyl group) .
Table 1 : Stability Profile Under Acidic Conditions (pH 3, 37°C)
Time (h) % Degradation Major Degradant 24 5% Oxidized thiazole 48 12% Pyridine cleavage
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC assays against Gram± bacteria .
- Molecular Docking : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- Metabolomics : Track metabolic fate in cell lysates via LC-MS/MS .
Q. How should researchers address contradictory data in synthesis yield or biological activity across studies?
- Methodological Answer :
Q. What frameworks guide ecological risk assessment for this compound?
- Methodological Answer : Adopt the INCHEMBIOL project’s approach:
- Environmental Fate Studies : Measure logP (octanol-water) and hydrolysis rates to predict persistence .
- Toxicity Testing : Use Daphnia magna or algal growth inhibition assays at 0.1–10 mg/L concentrations .
- Theoretical Modeling : Apply QSAR models to estimate bioaccumulation potential .
Q. How can computational chemistry enhance understanding of its structure-activity relationships (SAR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
